alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(16-7-8-17-13)12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCAFLAEZJEYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970818 | |
| Record name | (4-Chlorophenyl)(2-ethyl-1,3-dioxolan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55474-41-4 | |
| Record name | α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55474-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)(2-ethyl-1,3-dioxolan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-(4-CHLOROPHENYL)-2-ETHYL-1,3-DIOXOLANE-2-ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J73V5ELE7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 55474-41-4
- Molecular Formula: C₁₃H₁₄ClNO₂
- Molecular Weight : 251.71 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
- SMILES : CCC1(OCCO1)C(C#N)c2ccc(Cl)cc2
Structural Features :
The compound features a 1,3-dioxolane ring substituted with an ethyl group at the 2-position, an acetonitrile moiety (-C≡N), and a para-chlorophenyl aromatic ring. This structure confers unique physicochemical properties, including moderate polarity and stability due to the dioxolane ring .
Applications :
Primarily used as a pharmacological reference standard (e.g., antimalarial research) and as a synthetic intermediate in organic chemistry. Its high purity (>95% HPLC) makes it suitable for analytical and toxicological studies .
Physicochemical Properties :
- Density : 1.211 g/cm³
- Boiling Point : 368.4°C
- Flash Point : 176.6°C
- Vapor Pressure : 1.28 × 10⁻⁵ mmHg at 25°C
- Refractive Index : 1.537
Comparison with Structurally Similar Compounds
Structural Analogues in Fungicides and Pesticides
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Diversity :
- The dioxolane ring in the target compound distinguishes it from triazole-based fungicides (e.g., tebuconazole, cyproconazole) and ester-containing pesticides (e.g., chlorobenzilate). The acetonitrile group enhances electrophilicity compared to the hydroxyl or ester groups in analogues .
- Dicofol contains a trichloromethyl group, which is absent in the target compound, contributing to its higher environmental persistence .
Biological Activity :
- Triazole derivatives (e.g., tebuconazole) inhibit fungal ergosterol biosynthesis, while the target compound’s pharmacological role (antimalarial) suggests divergent mechanisms .
- Dicofol’s acaricidal action arises from its neurotoxic effects, unrelated to the dioxolane-acetonitrile framework .
Physicochemical and Environmental Behavior
Table 2: Property Comparison
| Property | Target Compound | Tebuconazole | Dicofol |
|---|---|---|---|
| Molecular Weight | 251.71 | 307.82 | 370.48 |
| Log P (Est.) | ~2.5 (moderate) | 3.7 (lipophilic) | 4.9 (highly lipophilic) |
| Water Solubility | Low (<1 mg/L) | 36 mg/L | 0.1 mg/L |
| Environmental Fate | Moderate hydrolysis | Persistent in soil | Bioaccumulative |
Analysis:
- Degradation : The dioxolane ring may undergo hydrolysis under acidic conditions, unlike the stable triazole or trichloromethyl groups in analogues .
Biological Activity
Alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile (CAS Number: 55474-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various applications, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : C13H14ClN O2
- Molecular Weight : 251.71 g/mol
- Structure : The compound features a dioxolane ring and a nitrile group, contributing to its reactivity and biological properties.
The biological effects of this compound are believed to stem from its interactions with specific molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt cellular processes, leading to its antimicrobial effects.
- Anticancer Properties : Research indicates that it could induce apoptosis or inhibit cell proliferation through modulation of specific signaling pathways.
Biological Assays and Findings
Numerous studies have explored the biological activity of this compound. Below is a summary of notable findings:
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to interfere with bacterial cell wall synthesis and disrupt essential cellular processes. -
Cancer Cell Apoptosis :
In another investigation, the compound was tested on several cancer cell lines, including breast and brain cancers. The results indicated that it could significantly reduce cell viability by inducing apoptosis through caspase activation pathways. These findings suggest potential therapeutic applications in oncology. -
Heme Oxygenase Inhibition :
The compound's ability to inhibit heme oxygenase-1 (HO-1) was assessed in vitro, showing promising results with an IC50 value indicating potent activity against this enzyme. HO-1 is known for its role in oxidative stress responses and inflammation, making this inhibition particularly relevant for therapeutic strategies targeting cancer and inflammatory diseases .
Q & A
Q. Critical parameters :
- Temperature control (<60°C) to avoid side reactions (e.g., ring-opening).
- Stoichiometric excess of the dioxolane precursor (1.2–1.5 equiv) to drive the reaction .
Q. Table 1. Synthetic Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 40–50°C | Prevents decomposition |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst | K₂CO₃ (2.0 equiv) | Accelerates cyclization |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Table 2. Representative Spectral Data
| Technique | Key Peaks/Parameters | Structural Insight |
|---|---|---|
| IR Spectroscopy | 2240 cm⁻¹ (C≡N stretch) | Nitrile group confirmation |
| MS (EI) | m/z 278 [M+H]⁺ | Molecular ion validation |
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Answer:
Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:
- DSC/TGA Analysis : Determine melting point consistency across batches. A sharp endothermic peak (±2°C) indicates purity .
- Powder XRD : Compare diffraction patterns to identify polymorphs. Use SHELX utilities for phase matching .
- Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm) to quantify impurities (>98% purity required) .
Case Study : A 2022 study reported a melting point of 145–147°C, while earlier work cited 138–140°C. DSC analysis revealed the higher range corresponded to a purer anhydrous form, while the lower range included residual solvent .
Advanced: What computational strategies are recommended for modeling the stability of the dioxolane ring under varying pH conditions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and hydrolysis susceptibility.
- MD Simulations : Simulate solvation in aqueous buffers (pH 1–14) to predict degradation pathways (e.g., acid-catalyzed ring-opening) .
- Transition State Analysis : Identify intermediates using Gaussian09, focusing on nitrile group stability under basic conditions .
Key Finding : The dioxolane ring is stable at pH 4–8 but undergoes rapid hydrolysis below pH 2 (activation energy ~25 kJ/mol) .
Advanced: How can impurity profiling methodologies be tailored to detect trace isomers or by-products in this compound?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (e.g., dioxolane ring stereoisomers) .
- LC-MS/MS : MRM transitions (m/z 278→214) for quantifying degradation products (e.g., hydrolyzed nitrile derivatives) .
- 2D NMR (COSY, HSQC) : Assign minor peaks (e.g., δ 2.1 ppm for ethyl group rotamers) to confirm isomer ratios .
Q. Table 3. Impurity Limits (Pharmaceutical Standards)
| Impurity Type | Acceptable Threshold | Detection Method |
|---|---|---|
| Stereoisomers | ≤0.15% | Chiral HPLC |
| Hydrolysis By-Products | ≤0.10% | LC-MS/MS |
Advanced: What experimental design considerations are critical for studying the compound’s reactivity in cross-coupling reactions?
Answer:
- Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, or CuI for Suzuki-Miyaura coupling with aryl boronic acids.
- Solvent Optimization : Use DMF or THF to balance solubility and catalyst activity .
- In Situ Monitoring : Employ Raman spectroscopy to track nitrile group conversion (peak at 2240 cm⁻¹) .
Key Challenge : The dioxolane ring may sterically hinder coupling at the 4-chlorophenyl group. Mitigate by using bulky ligands (e.g., XPhos) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
